molecular formula C16H22BrNO3 B6235661 tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate CAS No. 1807849-53-1

tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate

Cat. No.: B6235661
CAS No.: 1807849-53-1
M. Wt: 356.3
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Description

tert-Butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate: is a chemical compound with the molecular formula C16H22BrNO3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and a bromophenyl oxane moiety, making it a versatile intermediate in chemical reactions.

Properties

CAS No.

1807849-53-1

Molecular Formula

C16H22BrNO3

Molecular Weight

356.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate typically involves the protection of 4-bromoaniline with tert-butyl carbamate. This process can be catalyzed by palladium (Pd) catalysts under mild conditions. For example, a mixture of 4-bromoaniline and tert-butyl carbamate can be reacted in the presence of a Pd catalyst at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki coupling reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of the tert-butyl carbamate group provides stability and protection to the compound, allowing it to undergo selective reactions. The bromophenyl oxane moiety facilitates its use in various synthetic applications .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the bromophenyl oxane moiety. This combination provides enhanced reactivity and versatility in chemical reactions, making it a valuable compound in scientific research and industrial applications .

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